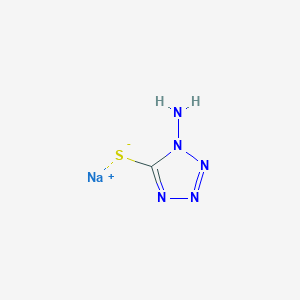
Sodium 1-amino-1h-tetrazole-5-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-amino-1h-tetrazole-5-thiolate is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-1h-tetrazole-5-thiolate typically involves the reaction of methyldithiocarbazate with sodium azide in a mixture of ethanol and water. The reaction mixture is boiled for an extended period to ensure complete conversion . Another method involves the reaction of 1-amino-1h-tetrazole-5-thiol with α-bromocinnamaldehyde, leading to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-amino-1h-tetrazole-5-thiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the tetrazole ring and the thiolate group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. For example, the reaction with α-bromocinnamaldehyde leads to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with α-bromocinnamaldehyde produces 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Applications De Recherche Scientifique
Sodium 1-amino-1h-tetrazole-5-thiolate has several scientific research applications due to its unique chemical properties. In biology and medicine, tetrazole derivatives, including this compound, are investigated for their antioxidant and antibacterial properties . Additionally, these compounds are explored for their potential use as bioisosteric replacements for carboxylic acids in drug design .
Mécanisme D'action
The mechanism of action of sodium 1-amino-1h-tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with biological molecules in a manner similar to carboxylic acids . This interaction can lead to various biological effects, including antioxidant and antibacterial activities .
Comparaison Avec Des Composés Similaires
Sodium 1-amino-1h-tetrazole-5-thiolate can be compared with other similar compounds, such as 1-phenyl-1h-tetrazole-5-thiol sodium salt and 5-(5-amino-2h-1,2,3-triazol-4-yl)-1h-tetrazole These compounds share the tetrazole ring structure but differ in their substituents and specific chemical properties
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique chemical properties, including its reactivity and biological activities, make it a valuable compound for further investigation and application.
Propriétés
Formule moléculaire |
CH2N5NaS |
|---|---|
Poids moléculaire |
139.12 g/mol |
Nom IUPAC |
sodium;1-aminotetrazole-5-thiolate |
InChI |
InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1 |
Clé InChI |
LGDCRGLVJPRBRL-UHFFFAOYSA-M |
SMILES canonique |
C1(=NN=NN1N)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
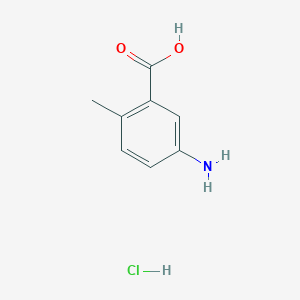
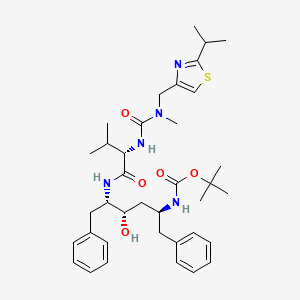
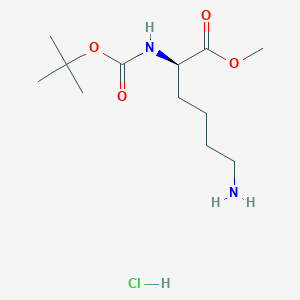

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
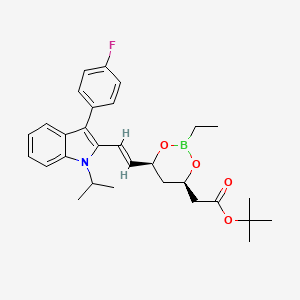
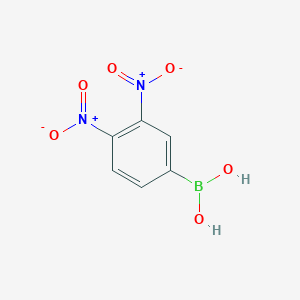
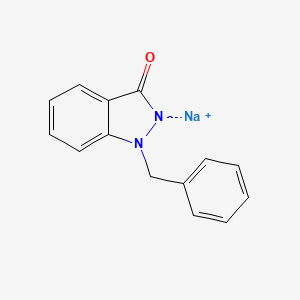
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
